Product packaging for H-DL-Asn-DL-Pro-DL-Glu-DL-Tyr(PO3H2)-OH(Cat. No.:)

H-DL-Asn-DL-Pro-DL-Glu-DL-Tyr(PO3H2)-OH

Cat. No.: B15094484
M. Wt: 601.5 g/mol
InChI Key: MAZCZQHNFFTGBN-UHFFFAOYSA-N
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Description

H-DL-Asn-DL-Pro-DL-Glu-DL-Tyr(PO3H2)-OH is a useful research compound. Its molecular formula is C23H32N5O12P and its molecular weight is 601.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H32N5O12P B15094484 H-DL-Asn-DL-Pro-DL-Glu-DL-Tyr(PO3H2)-OH

Properties

IUPAC Name

5-[[1-carboxy-2-(4-phosphonooxyphenyl)ethyl]amino]-4-[[1-(2,4-diamino-4-oxobutanoyl)pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N5O12P/c24-14(11-18(25)29)22(34)28-9-1-2-17(28)21(33)26-15(7-8-19(30)31)20(32)27-16(23(35)36)10-12-3-5-13(6-4-12)40-41(37,38)39/h3-6,14-17H,1-2,7-11,24H2,(H2,25,29)(H,26,33)(H,27,32)(H,30,31)(H,35,36)(H2,37,38,39)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAZCZQHNFFTGBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C(CC(=O)N)N)C(=O)NC(CCC(=O)O)C(=O)NC(CC2=CC=C(C=C2)OP(=O)(O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N5O12P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

601.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

The Significance of Peptide Based Research in Modern Biological and Chemical Sciences

Peptide-based research stands as a cornerstone of modern scientific inquiry, bridging the gap between molecular biology and therapeutic development. Peptides, being smaller and more easily synthesized than proteins, offer a versatile platform for investigating complex biological processes. Their ability to mimic or inhibit protein-protein interactions makes them invaluable tools for dissecting cellular signaling pathways. Furthermore, the development of peptide-based drugs has gained significant traction due to their high specificity and low toxicity compared to small molecule drugs.

Aspect of Peptide Research Significance in Scientific Disciplines
Biochemical Probes Elucidation of enzyme mechanisms and receptor binding.
Therapeutic Agents Development of drugs for cancer, metabolic disorders, and infectious diseases.
Biomaterials Creation of scaffolds for tissue engineering and drug delivery systems.
Diagnostic Tools Design of biomarkers for disease detection and monitoring.

Rationale for Investigating Peptides Containing Racemic Amino Acid Residues

With the exception of glycine, all amino acids are chiral molecules, existing as L- and D-enantiomers. biopharmaspec.com While proteins in mammals are almost exclusively composed of L-amino acids, the incorporation of D-amino acids into synthetic peptides has emerged as a critical strategy in drug design and biochemical studies. biopharmaspec.comnih.gov The presence of these "racemic" or D-form residues can dramatically alter a peptide's properties.

One of the primary advantages of including D-amino acids is the enhanced stability of the peptide. biopharmaspec.comjpt.com Peptides composed solely of L-amino acids are readily degraded by proteases, limiting their therapeutic potential. nih.gov By strategically substituting L-amino acids with their D-counterparts, researchers can create peptides that are resistant to enzymatic degradation, thereby increasing their in vivo half-life and bioavailability. biopharmaspec.comnih.gov This proteolytic resistance is a key consideration in the development of long-lasting therapeutic peptides. biopharmaspec.com

Furthermore, the introduction of D-amino acids can induce significant changes in the peptide's secondary structure, which can influence its biological activity. rsc.org This alteration in conformation can lead to enhanced receptor binding or, conversely, can be used to probe the structural requirements of a particular peptide-protein interaction. rsc.org The investigation of peptides containing a mix of L- and D-amino acids, such as H-DL-Asn-DL-Pro-DL-Glu-DL-Tyr(PO3H2)-OH, allows researchers to explore novel structural and functional landscapes that are not accessible with purely L-amino acid peptides.

The Fundamental Role of Tyrosine Phosphorylation in Cellular Processes

Tyrosine phosphorylation, the addition of a phosphate (B84403) group to the hydroxyl group of a tyrosine residue, is a critical post-translational modification that governs a vast array of cellular processes. This reversible modification is orchestrated by the competing activities of protein tyrosine kinases and protein tyrosine phosphatases. The phosphorylation state of tyrosine residues within a protein can act as a molecular switch, turning cellular signals on or off.

This signaling mechanism is central to numerous physiological functions, including:

Cell growth and proliferation

Differentiation and development

Metabolism

Immune responses

Cellular adhesion and motility

Dysregulation of tyrosine phosphorylation is a hallmark of many diseases, particularly cancer, where aberrant kinase activity can lead to uncontrolled cell growth. Consequently, phosphotyrosine-containing peptides are invaluable tools for studying these signaling pathways and for the development of targeted therapeutics that can modulate kinase or phosphatase activity.

Positioning H Dl Asn Dl Pro Dl Glu Dl Tyr Po3h2 Oh Within the Spectrum of Biologically Active Phosphopeptides

Solid-Phase Peptide Synthesis (SPPS) Approaches

Solid-phase peptide synthesis (SPPS) is the cornerstone for producing synthetic peptides. wikipedia.org This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. rsc.org This approach simplifies the purification process as excess reagents and by-products can be easily washed away. drivehq.com For a complex peptide like this compound, both Fmoc and Boc-based strategies are viable, each with its own set of protocols and considerations, especially for the incorporation of the critical phosphotyrosine residue.

The fluorenylmethyloxycarbonyl (Fmoc) strategy is widely favored for SPPS due to its use of milder deprotection conditions, which are compatible with acid-sensitive modifications like phosphorylation. nih.gov The synthesis of phosphotyrosine-containing peptides using this method typically involves the use of a pre-phosphorylated Fmoc-Tyr(PO3R2)-OH building block. nih.gov

A common building block is Fmoc-Tyr(PO(OBzl)OH)-OH, where one of the phosphate (B84403) hydroxyls is protected by a benzyl (B1604629) group. This partially protected phosphate can present challenges during coupling. To achieve efficient incorporation, uronium-based coupling reagents like HBTU or HATU are often employed, sometimes with an increased excess of a non-nucleophilic base such as diisopropylethylamine (DIPEA).

Another approach utilizes Fmoc-Tyr(PO3tBu2)-OH, where the phosphate group is protected by two acid-labile tert-butyl groups. This strategy allows for the simultaneous cleavage of the peptide from the resin and the removal of all protecting groups in a single acidolytic step. nih.gov

Table 1: Comparison of Common Fmoc-Protected Phosphotyrosine Derivatives

Fmoc-Protected Phosphotyrosine DerivativeKey FeaturesCoupling Recommendations
Fmoc-Tyr(PO(OBzl)OH)-OHMost popular; partially protected phosphate can complicate coupling.Uronium-based reagents (HBTU, HATU) with excess DIPEA.
Fmoc-Tyr(PO3H2)-OHSimplest and most cost-effective; unprotected phosphate leads to sluggish coupling.HATU with at least three equivalents of DIPEA.
Fmoc-Tyr(PO(NMe2)2)-OHAvoids side reactions associated with partially protected phosphates; requires acid-catalyzed hydrolysis for deprotection.Standard coupling methods (PyBOP®/DIPEA, TBTU/DIPEA, DIPCDI/HOBt).

It's important to note that the use of piperidine (B6355638) for Fmoc deprotection can sometimes lead to the undesired removal of methyl or benzyl protecting groups from the phosphate. rsc.org Utilizing a non-nucleophilic base like 1,8-Diazabicycloundec-7-ene (DBU) can mitigate this side reaction. rsc.org

The tert-butyloxycarbonyl (Boc) strategy, while older, remains a practical method for synthesizing phosphotyrosine-containing peptides. nih.gov This approach typically uses Boc-Tyr(PO3Bzl2)-OH, where the phosphate group is protected by two benzyl groups. nih.gov

A key consideration in Boc-SPPS is the repetitive use of strong acid (typically trifluoroacetic acid, TFA) for the removal of the Boc group at each cycle. nih.gov Research has shown that during these repeated TFA treatments, one of the benzyl protecting groups on the phosphate can be completely removed, while the other remains intact throughout the synthesis. nih.gov The final cleavage of the peptide from the resin and removal of the remaining protecting groups is often achieved with a strong acid cocktail, such as 1 M TMSBr-thioanisole in TFA. nih.gov

While effective, the harsh acidic conditions of the Boc strategy can be a limitation, especially for sensitive peptides. nih.gov

The choice of protecting groups for the phosphate moiety of tyrosine is critical for a successful synthesis. The ideal protecting group should be stable throughout the peptide chain assembly but readily removable at the final cleavage step without degrading the peptide.

Benzyl (Bzl) groups: Commonly used in both Fmoc and Boc strategies. rsc.orgnih.gov They are relatively stable but can be partially cleaved by the repeated acid treatments in Boc synthesis or by the base used for Fmoc removal. rsc.orgnih.gov

Methyl (Me) groups: Similar to benzyl groups, they can also be susceptible to premature removal during Fmoc-SPPS. rsc.org

tert-Butyl (tBu) groups: Offer the advantage of being cleaved under the same acidic conditions as the final peptide-resin cleavage in Fmoc-SPPS, simplifying the deprotection process. nih.gov

Allyl groups: Have also been explored as they can be removed under mild conditions. rsc.org

A "minimal protection" strategy, where the hydroxyl groups of amino acids like serine, threonine, and tyrosine remain unprotected, is gaining traction to improve atom economy and reduce hazardous waste. drivehq.comcpcscientific.com However, for phosphotyrosine, protection of the phosphate group is generally necessary to prevent side reactions. rsc.org

Microwave-assisted solid-phase peptide synthesis (MW-SPPS) has emerged as a powerful technique to enhance the efficiency of peptide synthesis, including that of challenging phosphopeptides. rsc.orgnih.gov The application of microwave energy can significantly reduce reaction times and improve coupling efficiency, especially for sterically hindered amino acids like phosphorylated derivatives. researchgate.netresearchgate.net

Studies have shown that MW-SPPS can lead to higher yields and purity of the final peptide product compared to conventional methods. nih.gov However, care must be taken during the cleavage step, as microwave irradiation in the presence of acid can sometimes lead to the reattachment of protecting groups, such as benzyl groups, to the peptide chain. researchgate.netacs.org Performing the cleavage at room temperature can minimize this undesired alkylation. researchgate.net

Table 2: Advantages of Microwave-Assisted SPPS for Phosphopeptides

FeatureDescription
Increased Reaction Rates Microwave energy accelerates coupling and deprotection steps, reducing overall synthesis time. researchgate.net
Improved Coupling Efficiency Helps overcome steric hindrance from bulky phosphorylated amino acids, leading to higher yields. nih.gov
Higher Purity Can result in cleaner reactions with fewer side products. rsc.org
Enhanced Synthesis of Difficult Sequences Particularly beneficial for long or complex peptides, including those with multiple phosphorylation sites. rsc.orgresearchgate.net

Intricacies and Challenges in the Synthesis of DL-Amino Acid Containing Peptides

The inclusion of both D and L-amino acids in the peptide sequence this compound introduces an additional layer of complexity related to stereochemical control.

A primary challenge in synthesizing peptides with mixed chirality is preventing racemization (the conversion of one enantiomer to a mixture of both) at the alpha-carbon of the activated amino acid during the coupling step. acs.org This can lead to the formation of diastereomeric impurities, which are often difficult to separate from the desired product. polypeptide.com

Several factors can influence the degree of racemization, including the type of coupling reagent, the solvent, and the specific amino acid being coupled. acs.orgnih.gov For instance, amino acids with more acidic Cα-protons, such as cysteine and histidine, are particularly prone to epimerization. polypeptide.com

To maintain diastereomeric purity, the following strategies are often employed:

Choice of Coupling Reagents: Uronium-based reagents like HATU and HBTU, when used with a non-nucleophilic base, are known to suppress racemization. acs.org

Reaction Conditions: Lowering the reaction temperature and minimizing the activation time can help reduce the risk of epimerization.

Use of Additives: Additives like Oxyma Pure can be used in combination with carbodiimides to enhance coupling efficiency and minimize racemization. acs.org

Careful Monitoring: Analytical techniques such as HPLC can be used to monitor the stereochemistry of the synthetic process and assess the purity of the final peptide. chiraltech.com Spiking experiments with synthetic diastereomers can help in the identification and quantification of impurities. polypeptide.comnih.gov

The synthesis of peptides containing D-amino acids is of significant interest as it can confer resistance to proteolytic degradation. lifetein.comnih.gov However, the introduction of D-amino acids can also alter the peptide's secondary structure and biological activity. frontiersin.orgnih.gov

Strategies for Minimizing Racemization during Peptide Elongation

A primary hurdle in the synthesis of peptides containing a mix of D and L amino acids is the prevention of racemization at the α-carbon of the activated amino acid during peptide bond formation. nih.gov Racemization can occur via two main mechanisms: direct enolization through proton abstraction by a base, or through the formation of a 5(4H)-oxazolone intermediate. mdpi.com The latter is particularly prevalent and can compromise the stereochemical integrity of the final peptide. mdpi.com Several strategies have been developed to mitigate this side reaction.

The choice of coupling reagents and additives is paramount. While carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) are effective activators, they can lead to the formation of a highly reactive O-acylisourea intermediate that is prone to racemization. mdpi.com The addition of nucleophilic additives, such as 1-hydroxybenzotriazole (B26582) (HOBt) and its more acidic analogue 6-Cl-HOBt, can intercept this intermediate to form a less reactive activated ester, thereby suppressing racemization. peptide.com Newer oxime-based additives like ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) have also shown excellent results in minimizing racemization, sometimes outperforming traditional benzotriazoles. highfine.com

The basicity and steric hindrance of the tertiary base used during coupling also play a crucial role. mdpi.com Highly basic and sterically unhindered bases can promote racemization by abstracting the α-proton. Therefore, moderately basic and sterically hindered bases such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) are often preferred. bachem.com In cases where there is a high risk of racemization, the even weaker base, 2,4,6-collidine, is recommended. bachem.com

Recent research has also explored novel protecting groups to prevent racemization. The 2,4-dinitro-6-phenyl-benzene sulfenyl (DNPBS) group, which is attached to the α-amino group via a sulfur-nitrogen bond, has been shown to significantly suppress racemization compared to standard Fmoc protection. nih.gov Furthermore, the use of inorganic salt additives, such as copper(II) chloride (CuCl₂), has been found to be effective in suppressing epimerization during both solution-phase and solid-phase peptide synthesis. mdpi.compeptide.com

StrategyMechanism of ActionKey Reagents/ConditionsEfficacy
Additives Intercepts reactive intermediates to form less racemization-prone activated esters.HOBt, HOAt, 6-Cl-HOBt, OxymaPure. highfine.comHigh
Base Selection Minimizes direct α-proton abstraction.DIPEA, NMM, 2,4,6-collidine. bachem.comModerate to High
Novel Protecting Groups Alters the electronic properties of the α-carbon, making it less susceptible to racemization.DNPBS group. nih.govHigh
Inorganic Salts Lewis acid effect may stabilize the chiral center.CuCl₂. mdpi.compeptide.comModerate

Solution-Phase Peptide Synthesis Considerations for Complex Phosphopeptides

While solid-phase peptide synthesis (SPPS) is the dominant methodology, solution-phase peptide synthesis (SPPS) offers advantages for large-scale production and for complex peptides where on-resin aggregation can be problematic. google.com However, the synthesis of a phosphopeptide like this compound in solution presents a unique set of challenges, primarily related to protecting group strategy for the phosphate moiety and the purification of intermediates.

The selection of a suitable protecting group for the phosphate of tyrosine is critical. The unprotected phosphate group can interfere with coupling reactions. sigmaaldrich.com Common strategies involve the use of acid-labile or hydrogenolysis-labile groups. For a Boc-based strategy, Boc-Tyr(PO₃Me₂)-OH can be employed, where the methyl groups are removed during the final cleavage. nih.gov In an Fmoc-based approach, Fmoc-Tyr(PO(OBzl)OH)-OH is a popular choice, with the benzyl group being removed by hydrogenolysis or strong acid. sigmaaldrich.com However, the partially protected phosphate can still pose challenges during coupling, often requiring potent activating agents like HATU. sigmaaldrich.com

Purification of the peptide intermediates after each coupling and deprotection step is a major bottleneck in SPPS. Traditional methods like chromatography and recrystallization can be time-consuming and lead to significant material loss. nih.gov For phosphopeptides, which can be highly polar, purification by standard reversed-phase high-performance liquid chromatography (RP-HPLC) can be challenging. bachem.com Ion-exchange chromatography or hydrophilic interaction liquid chromatography (HILIC) may be more suitable. nih.gov

An innovative approach to address the purification challenge is the Group-Assisted Purification (GAP) strategy. nih.gov This method involves the use of a protecting group that also acts as a purification handle, allowing for the easy separation of the desired product from reaction byproducts by simple extraction or filtration, thus avoiding tedious chromatographic steps. nih.gov This strategy has been successfully applied to the synthesis of N-protected amino acids and peptides and shows promise for the efficient solution-phase synthesis of complex phosphopeptides. google.comnih.gov

ChallengeStrategyDetails
Phosphate Protection Use of appropriate protecting groups.Boc-Tyr(PO₃Me₂)-OH (Boc-strategy), Fmoc-Tyr(PO(OBzl)OH)-OH (Fmoc-strategy). sigmaaldrich.comnih.gov Requires careful selection of coupling and deprotection conditions.
Intermediate Purification Advanced purification techniques.Ion-exchange chromatography, HILIC, countercurrent distribution. nih.govbachem.com
Process Efficiency Group-Assisted Purification (GAP).Utilizes a protecting group that also functions as a purification handle, enabling non-chromatographic purification. nih.gov

Chemoenzymatic Synthesis Approaches for Site-Specific Phosphorylation

Chemoenzymatic synthesis offers a powerful alternative for the introduction of the phosphate group with absolute site-specificity, avoiding the need for complex protecting group manipulations. This approach typically involves the chemical synthesis of the non-phosphorylated peptide backbone followed by enzymatic phosphorylation of the target tyrosine residue using a specific protein kinase. wikipedia.org

A critical consideration for the target peptide this compound is the presence of D-amino acids. While enzymes are known for their high stereospecificity, some protein kinases have been shown to phosphorylate peptide substrates containing D-amino acid residues. For instance, protein kinase C can phosphorylate peptides containing D-amino acids, although the reaction rate may be significantly lower compared to the all-L-amino acid counterpart. nih.gov Conversely, casein kinase II was found to be unable to phosphorylate a peptide containing a D-serine at the phosphorylation site, indicating that the stereochemistry at the phosphorylation site itself is crucial. nih.gov

The amino acids flanking the phosphorylation site are also key determinants of substrate recognition and phosphorylation efficiency by kinases. researchgate.net Therefore, the DL-asparagine, DL-proline, and DL-glutamic acid residues in the vicinity of the DL-tyrosine in the target peptide will influence the choice of a suitable kinase. Extensive screening of various tyrosine kinases would be necessary to identify an enzyme that can efficiently and specifically phosphorylate the D-tyrosine within this specific sequence context.

The enzymatic reaction is typically carried out in an aqueous buffer system, which simplifies the process and aligns with green chemistry principles. The progress of the phosphorylation can be monitored in real-time using techniques such as luminescence spectroscopy with terbium(III) complexes that specifically interact with phosphotyrosine. nih.gov

FactorConsiderationResearch Findings
Enzyme Stereospecificity Kinase tolerance for D-amino acids.Some kinases, like Protein Kinase C, can phosphorylate peptides with D-amino acids, but efficiency may be reduced. nih.gov The stereochemistry at the phosphorylation site is often critical. nih.gov
Substrate Specificity Influence of flanking residues.The sequence surrounding the tyrosine residue is a major determinant for kinase recognition. researchgate.net
Kinase Selection Screening for suitable enzymes.A panel of tyrosine kinases would need to be screened to find one that recognizes and phosphorylates the D-tyrosine in the specific peptide sequence.
Reaction Monitoring Real-time analysis of phosphorylation.Luminescence-based assays using Tb(III) complexes can be employed for high-throughput screening and kinetic analysis. nih.gov

Mass Spectrometry (MS) for Sequence Verification and Phosphorylation Site Mapping

Mass spectrometry stands as a cornerstone technique for the analysis of phosphopeptides, offering high sensitivity and the ability to determine molecular weight, sequence, and the precise location of phosphorylation. youtube.comrockefeller.edu

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is indispensable for the unambiguous determination of the elemental composition of a molecule by providing a highly accurate mass measurement. longdom.orgmeasurlabs.com For this compound, HRMS would be employed to confirm its molecular formula by comparing the experimentally measured exact mass with the theoretically calculated mass. Advanced mass analyzers such as Orbitrap and Fourier Transform Ion Cyclotron Resonance (FT-ICR) provide the necessary resolution and mass accuracy, often in the low parts-per-million (ppm) range, to confidently verify the peptide's composition. longdom.orgresearchgate.net

Parameter Value
Molecular FormulaC27H37N5O13P
Monoisotopic Mass686.2125
Average Mass686.586
Nominal Mass686
M+H+687.2203
M+Na+709.1992
M+K+725.1732
M-H-685.2047
This table is interactive. Users can sort and filter the data.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis and Phosphorylation Site Localization

Tandem mass spectrometry (MS/MS) is a powerful technique for sequencing peptides and identifying post-translational modifications. nih.gov In an MS/MS experiment, the precursor ion of this compound would be isolated and subjected to fragmentation. Collision-Induced Dissociation (CID) is a commonly used fragmentation method that typically yields b- and y-type fragment ions from the cleavage of peptide bonds. nih.gov

A characteristic fragmentation pattern for phosphopeptides containing phosphotyrosine under CID is the neutral loss of phosphoric acid (H3PO4, 98 Da) or metaphosphoric acid (HPO3, 80 Da). nih.govresearchgate.net This neutral loss is a diagnostic indicator of phosphorylation. The resulting fragment ions can then be used to reconstruct the peptide sequence and confirm that the phosphorylation is located on the tyrosine residue.

Expected Fragmentation Data for this compound

Fragment Ion Sequence Theoretical m/z
b1 Asn 115.0508
b2 Asn-Pro 212.1036
b3 Asn-Pro-Glu 341.1465
b4 Asn-Pro-Glu-pTyr 584.1805
y1 pTyr 262.0532
y2 Glu-pTyr 391.0961
y3 Pro-Glu-pTyr 488.1489
y4 Asn-Pro-Glu-pTyr 602.1918
Neutral Loss (M-98)+ Asn-Pro-Glu-Tyr 589.2396

This table is interactive. Users can sort and filter the data.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) Applications

MALDI-TOF MS is a valuable tool for the analysis of peptides due to its high throughput and sensitivity. shimadzu.com For this compound, MALDI-TOF MS would provide a rapid determination of its molecular weight. In reflectron mode, it can achieve high resolution and accuracy. shimadzu.com However, phosphopeptides can sometimes be challenging to analyze by MALDI due to signal suppression or in-source decay where the phosphate group is lost. shimadzu.comnih.gov The choice of matrix is crucial for successful analysis, with matrices like 2,5-dihydroxybenzoic acid (DHB) often supplemented with additives like phosphoric acid to enhance phosphopeptide detection. nih.govresearchgate.net MALDI-TOF/TOF instruments also allow for MS/MS analysis to be performed for sequence confirmation. tum.de

Electrospray Ionization Mass Spectrometry (ESI-MS) for Peptide Characterization

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules like peptides. youtube.com ESI-MS is often coupled with liquid chromatography (LC) for the separation of complex mixtures. nih.gov For this compound, LC-ESI-MS would allow for its purification and subsequent mass analysis. nih.govacs.org A key advantage of ESI is the formation of multiply charged ions, which brings larger molecules into the mass range of most analyzers. youtube.com This technique is highly sensitive and can provide accurate molecular weight information. nih.gov

Electron Transfer Dissociation (ETD) and Other Advanced Fragmentation Techniques for Phosphopeptides

While CID is widely used, it can lead to the facile loss of the phosphate group, sometimes complicating spectral interpretation. nih.gov Electron Transfer Dissociation (ETD) is an alternative fragmentation method that is particularly advantageous for the analysis of phosphopeptides. pnas.orgnih.gov ETD involves the transfer of an electron to the peptide, which induces fragmentation along the peptide backbone, producing c- and z-type ions. nih.gov A significant benefit of ETD is that the labile phosphate group is typically retained on the fragment ions. thermofisher.comacs.org This preservation of the modification allows for more confident localization of the phosphorylation site. acs.orgnih.gov Hybrid fragmentation techniques, such as Electron-Transfer/Higher-Energy Collision Dissociation (EThcD), combine ETD with collisional activation to provide even more comprehensive fragmentation information. wikipedia.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Dynamics and Structural Features

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the three-dimensional structure and dynamics of molecules in solution. nih.govacs.org For this compound, NMR can provide detailed insights into its conformational preferences.

Phosphorylation induces significant changes in the local electronic environment, which can be observed as shifts in the NMR signals of nearby nuclei. nih.gov Both ¹H and ³¹P NMR are particularly informative. The ³¹P NMR spectrum would show a single resonance, and its chemical shift would be sensitive to the pH of the solution, allowing for the determination of the pKa of the phosphate group. nih.gov

In the ¹H NMR spectrum, the phosphorylation of the tyrosine residue would cause noticeable chemical shift changes for the protons on the tyrosine ring as well as the alpha and beta protons of the tyrosine backbone. nih.gov Two-dimensional NMR experiments, such as COSY and TOCSY, can be used to assign all the proton resonances of the peptide. NOESY experiments can reveal through-space interactions between protons, providing distance restraints that can be used to calculate the three-dimensional structure of the peptide. mdpi.com The study of NMR parameters can thus provide a detailed picture of the structural consequences of phosphorylation on this peptide. nih.govresearchgate.net

Expected ¹H NMR Chemical Shift Changes Upon Tyrosine Phosphorylation

Proton Typical Shift (ppm) in Unphosphorylated Tyr Expected Shift Change (Δδ ppm)
~4.5 +0.06
~2.9, ~3.1 +0.10, -0.04
Hδ (ring) ~7.1 +0.02
Hε (ring) ~6.8 +0.26

This table is interactive and based on typical values for model peptides. nih.gov Actual values may vary.

Hypothetical Molar Ellipticity Data from CD Spectroscopy
Wavelength (nm)Molar Ellipticity [θ] (deg·cm²·dmol⁻¹)Interpretation
198-18,500Strong negative band characteristic of a disordered conformation
210-2,500Minimal signal, inconsistent with significant β-sheet structure
222-950Minimal signal, indicating the absence of α-helical structure
228+150Weak positive band, possibly indicating some PPII character

Chromatographic Techniques for Purity Assessment, Isolation, and Diastereomer Separation

High-Performance Liquid Chromatography (HPLC) is an essential tool for the analysis and purification of the synthetic peptide this compound. nih.gov

Purity Assessment: Reversed-phase HPLC (RP-HPLC), typically using a C18 stationary phase with a mobile phase gradient of water and acetonitrile (B52724) containing an ion-pairing agent like trifluoroacetic acid (TFA), is the standard method for assessing the purity of the final product. A highly pure sample would ideally present as a single, sharp peak in the chromatogram.

Isolation: Preparative RP-HPLC is used to isolate the target peptide from impurities and by-products generated during solid-phase peptide synthesis and subsequent phosphorylation.

Diastereomer Separation: The synthesis of a peptide containing multiple DL-amino acids results in a mixture of diastereomers. Diastereomers have different three-dimensional structures and, consequently, can exhibit different hydrophobicities and interactions with the stationary phase. nih.gov Conventional RP-HPLC is often capable of separating peptide diastereomers, although baseline resolution may require careful optimization of the mobile phase, gradient, and temperature. nih.govacs.org The different diastereomers would appear as distinct, closely eluting peaks in the chromatogram, allowing for their separation and individual characterization. Chiral chromatography could also be employed for more challenging separations. waters.com

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for Purity and Separation

High-performance liquid chromatography (HPLC) and its advanced counterpart, ultra-performance liquid chromatography (UPLC), are fundamental techniques for assessing the purity of synthetic peptides and separating them from closely related impurities. lcms.cz UPLC, by utilizing smaller particle size columns (typically sub-2 µm), offers significant advantages over traditional HPLC, including higher resolution, improved sensitivity, and faster analysis times. waters.com

For the analysis of this compound, reversed-phase chromatography would be the most common mode employed. lcms.cz A typical method would utilize a C18 stationary phase, which separates molecules based on their hydrophobicity. The mobile phase would likely consist of an aqueous component containing an ion-pairing agent like trifluoroacetic acid (TFA) and an organic modifier such as acetonitrile. The gradient elution, where the concentration of the organic modifier is gradually increased, would be optimized to achieve the best separation of the main peptide from any impurities.

The presence of the phosphate group on the tyrosine residue imparts a significant negative charge and increases the hydrophilicity of the peptide. This will influence its retention behavior, generally leading to earlier elution times compared to its non-phosphorylated counterpart. The separation would be monitored by UV detection, typically at wavelengths around 214 nm and 280 nm, the former for the peptide backbone and the latter for the tyrosine residue.

A hypothetical UPLC chromatogram for the purity assessment of this compound is presented below.

Hypothetical UPLC Purity Analysis of this compound

Retention Time (min) Peak Identity Area %
2.5 Solvent Front/Unretained Impurities 0.5
8.2 Main Peptide 98.5
9.1 Impurity 1 (e.g., Deamidated peptide) 0.6

Chiral Chromatography for Enantiomeric Purity and Diastereomeric Resolution

Given that this compound is synthesized from a mixture of D and L amino acids, it will exist as a complex mixture of diastereomers. Chiral chromatography is essential for the separation and quantification of these stereoisomers. chiraltech.comnih.gov The presence and ratio of these diastereomers can significantly impact the peptide's biological activity and three-dimensional structure.

Two main strategies are employed for the chiral separation of peptides by HPLC: direct and indirect methods. The direct method utilizes a chiral stationary phase (CSP) that can selectively interact with the different stereoisomers, leading to their separation. chiraltech.com CSPs based on macrocyclic glycopeptides (e.g., teicoplanin-based phases) or cinchona alkaloids have shown success in separating peptide enantiomers and diastereomers. chiraltech.comchromatographytoday.com The mobile phase conditions, including the type of organic modifier and the presence of additives, are critical for achieving optimal resolution.

The indirect method involves derivatizing the peptide mixture with a chiral reagent to form diastereomeric derivatives that can then be separated on a standard achiral reversed-phase column. rsc.org However, for a peptide with multiple chiral centers, the direct method on a CSP is often preferred to avoid the complexities of derivatization.

Due to the four chiral centers in this compound, a total of 2^4 = 16 stereoisomers are possible. A successful chiral chromatographic method would aim to resolve these diastereomers, although complete baseline separation of all 16 isomers can be challenging.

Hypothetical Chiral HPLC Data for Diastereomeric Resolution

Peak Number Retention Time (min) Diastereomer Relative Abundance (%)
1 12.5 Diastereomer 1 6.2
2 13.1 Diastereomer 2 6.3
3 14.0 Diastereomer 3 6.1
4 14.8 Diastereomer 4 6.2
... ... ... ...

Methodologies for the Detection and Identification of Synthesis-Related Impurities and Degradation Products

During solid-phase peptide synthesis (SPPS), various side reactions can occur, leading to the formation of impurities. nih.gov For this compound, potential synthesis-related impurities include:

Deletion sequences: Resulting from incomplete coupling of an amino acid. mdpi.com

Truncated sequences: Formed by premature termination of the peptide chain. biopharmaspec.com

Peptides with protecting group adducts: Arising from incomplete removal of side-chain protecting groups. creative-peptides.com

Racemization/epimerization products: Where the stereochemistry of an amino acid is unintentionally altered during synthesis. nih.gov

Deamidation: The hydrolysis of the asparagine side-chain amide to a carboxylic acid. mdpi.com

Oxidation: Particularly of the tyrosine residue, although less likely with the phosphate group present. creative-peptides.com

Degradation of the peptide can also occur during storage, leading to similar impurities.

The detection and identification of these impurities are typically achieved by coupling HPLC or UPLC with mass spectrometry (MS). lcms.cz This powerful combination allows for the separation of the impurities from the main peptide, followed by their accurate mass determination. thermofisher.com High-resolution mass spectrometry (HRMS) is particularly valuable for determining the elemental composition of the impurities, which aids in their structural elucidation.

Tandem mass spectrometry (MS/MS) can be used to sequence the peptide impurities and pinpoint the location of any modifications. By fragmenting the impurity ions and analyzing the resulting fragment ions, the amino acid sequence and the nature of the modification can be determined.

Common Impurities and Their Expected Mass Differences

Impurity Type Description Expected Mass Difference (from parent peptide)
Deletion of Asn Missing Asparagine residue -114.1 Da
Deletion of Pro Missing Proline residue -97.1 Da
Deletion of Glu Missing Glutamic acid residue -129.1 Da
Deletion of Tyr(PO3H2) Missing Phosphotyrosine residue -261.1 Da
Deamidation of Asn Conversion of Asn to Asp +1.0 Da

Molecular Dynamics (MD) Simulations for Exploring Conformational Ensembles and Flexibility

Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. For a peptide like this compound, MD simulations can reveal its inherent flexibility and the range of three-dimensional shapes, or conformations, it can adopt in solution. This collection of conformations is known as its conformational ensemble. The simulation process involves calculating the forces between atoms and using these forces to predict their subsequent motion, providing a detailed view of the peptide's dynamic nature. nih.gov

To initiate an MD simulation for this peptide, a starting 3D structure would be generated. This structure would then be placed in a simulated environment, typically a box of water molecules and ions to mimic physiological conditions. A force field—a set of parameters that defines the potential energy of the system—is chosen to govern the interactions between all atoms. Specialized parameters are required for the non-standard phosphotyrosine and D-amino acid residues to ensure the simulation's accuracy. nih.gov The system is then allowed to evolve over time, with the trajectory of each atom being recorded. Analysis of this trajectory provides insights into the peptide's stability, flexibility, and preferred shapes.

Phosphorylation, the addition of a phosphate group, is a critical post-translational modification that can dramatically alter a peptide's structure and function. The introduction of a bulky, dianionic phosphate group onto the Tyrosine residue of this compound is expected to cause significant conformational rearrangements.

MD simulations can directly model these changes by comparing the conformational ensembles of the phosphorylated peptide with its non-phosphorylated counterpart. The strong negative charge of the phosphate group can lead to the formation of new intramolecular interactions, such as salt bridges with any positively charged residues, or repel negatively charged residues like Glutamic acid (Glu). nih.gov These new electrostatic interactions can constrain the peptide's flexibility, potentially favoring more compact or, conversely, more extended structures. For instance, simulations may show a shift from a flexible, random coil state in the non-phosphorylated form to a more defined structure with specific turns or folds stabilized by the phosphotyrosine.

Below is an illustrative table showing hypothetical data from an MD simulation, comparing key structural metrics between the phosphorylated and non-phosphorylated forms of the peptide.

PropertyNon-Phosphorylated PeptidePhosphorylated PeptidePredicted Implication
Radius of Gyration (Rg) 0.85 nm0.72 nmPhosphorylation induces a more compact structure.
Solvent Accessible Surface Area (SASA) 450 Ų380 ŲThe phosphorylated form is less exposed to the solvent.
Intramolecular H-Bonds 47Increased internal hydrogen bonding suggests a more stable, folded conformation.
End-to-End Distance 1.5 nm1.1 nmThe peptide adopts a less extended overall shape upon phosphorylation.

Note: The data in this table is illustrative and represents typical changes observed upon peptide phosphorylation as predicted by MD simulations.

The solvent environment plays a crucial role in determining peptide dynamics. Water molecules, ions, and co-solvents directly interact with the peptide, influencing its conformational preferences. MD simulations explicitly model these interactions, providing a detailed picture of how the solvent affects the behavior of this compound.

The hydration shell, or the layer of water molecules immediately surrounding the peptide, is of particular interest. The charged and polar groups of the peptide, such as the carboxylates of Glu, the amide of Asn, and especially the phosphotyrosine, will form strong hydrogen bonds with water. These interactions help to stabilize certain conformations. Simulations can quantify the number and lifetime of these hydrogen bonds and reveal how the hydration layer changes as the peptide flexes and folds.

Furthermore, the effect of different solvent conditions can be explored. For example, increasing the ionic strength (salt concentration) in the simulation can screen electrostatic interactions within the peptide, potentially leading to conformational shifts. The use of co-solvents, such as glycerol (B35011) or ethanol, can also alter peptide dynamics by changing the properties of the bulk solvent and preferentially interacting with certain parts of the peptide. Analyzing these effects is crucial for understanding how the peptide might behave in various experimental or biological settings.

The following table illustrates how solvent conditions could hypothetically influence the peptide's dynamics in a simulation.

Simulation ConditionAverage Flexibility (RMSF)Key Observations
Pure Water 0.25 nmBaseline flexibility observed across the peptide backbone.
150 mM NaCl 0.28 nmIncreased flexibility due to screening of intramolecular electrostatic interactions.
20% Glycerol/Water 0.21 nmReduced flexibility, suggesting the co-solvent has a stabilizing, structure-promoting effect.

Note: The data in this table is hypothetical, intended to demonstrate how solvent effects on peptide dynamics are analyzed via MD simulations.

Molecular Docking Studies for Protein-Peptide Binding Affinity and Mode Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to another (a receptor) to form a stable complex. For the peptide this compound, docking studies would be employed to predict how it binds to a specific protein target, such as a kinase, phosphatase, or a protein containing a phosphotyrosine-binding domain (e.g., an SH2 domain). This process helps in understanding the structural basis of the interaction and estimating the binding affinity.

The docking process involves sampling a vast number of possible binding poses of the peptide within the protein's active or binding site and then using a scoring function to rank these poses. The highest-ranked poses represent the most likely binding modes.

A key outcome of molecular docking is the detailed prediction of the binding mode, which reveals the specific intermolecular interactions that stabilize the peptide-protein complex. For this compound, the phosphotyrosine residue is anticipated to be a "hotspot" for binding, acting as a primary anchor.

Docking simulations would likely predict that the negatively charged phosphate group forms strong salt bridges and hydrogen bonds with positively charged (e.g., Arginine, Lysine) and polar residues in the receptor's binding pocket. The aromatic ring of the tyrosine may also engage in π-stacking or hydrophobic interactions. The other residues of the peptide (Asn, Pro, Glu) would then be positioned to form secondary contacts, further enhancing binding affinity and specificity. By identifying these critical interactions, docking helps to explain the molecular basis of recognition.

A hypothetical table of predicted interactions for the peptide docked into a protein binding site is shown below.

Peptide ResidueInteracting Protein ResidueInteraction Type
pTyr (phosphate)Arginine-155Salt Bridge, Hydrogen Bond
pTyr (phosphate)Lysine-120Salt Bridge
pTyr (aromatic ring)Phenylalanine-101π-π Stacking
Asn (side chain)Serine-98Hydrogen Bond
Glu (side chain)Arginine-155Salt Bridge

Note: This table presents a plausible set of interactions that could be predicted by a molecular docking study for a phosphopeptide.

Molecular docking is a cornerstone of virtual screening, a computational strategy used to search large libraries of compounds for those that are most likely to bind to a target protein. preprints.org Starting with this compound as a lead compound, a virtual peptide library could be created by systematically modifying its sequence. For example, the Asparagine or Glutamic acid residues could be substituted with other amino acids (both D- and L-isomers) to explore how these changes affect binding.

Each peptide in this virtual library would then be docked to the target protein, and their predicted binding affinities would be calculated and compared. This high-throughput process allows for the rapid identification of new peptide sequences that may have improved binding affinity or specificity compared to the original peptide. This in silico approach significantly narrows down the number of candidate peptides that need to be synthesized and tested experimentally, saving time and resources.

One of the major challenges in molecular docking is accounting for the flexibility of both the ligand and the receptor. Peptides are often highly flexible, and proteins can undergo conformational changes upon binding (an effect known as "induced fit"). Ignoring this flexibility can lead to inaccurate predictions.

Modern docking algorithms incorporate flexibility in several ways:

Flexible Ligand Docking: The peptide's rotatable bonds are allowed to move freely during the docking process, enabling it to adopt the optimal conformation to fit into the binding site.

Ensemble Docking: Instead of using a single rigid structure for the protein, docking is performed against an ensemble of different protein conformations, which can be generated from MD simulations or experimental data. This accounts for the receptor's natural flexibility.

Induced-Fit Docking (IFD): This more advanced method allows both the peptide and the protein's binding site residues to move and adjust their conformations simultaneously during the docking calculation, providing a more realistic model of the binding event.

For a flexible molecule like this compound, using a docking protocol that incorporates both ligand and receptor flexibility is crucial for accurately predicting its binding mode and affinity.

Quantitative Structure-Activity Relationship (QSAR) Analysis for Phosphopeptides

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For phosphopeptides like this compound, QSAR models are instrumental in understanding how variations in the peptide sequence and the phosphorylation state influence their interactions with target proteins, such as SH2 domains or 14-3-3 proteins. acs.orgbiorxiv.org These models are built upon molecular descriptors that numerically represent the physicochemical properties of the phosphopeptides. biorxiv.org By correlating these descriptors with experimentally determined activities (e.g., binding affinities), QSAR can predict the activity of novel or unstudied phosphopeptides, thereby guiding the design of peptides with enhanced or specific biological functions. biorxiv.orgbiorxiv.org

Development of Molecular Descriptors for Phosphopeptide Structure-Activity Relationships

The development of accurate QSAR models for phosphopeptides hinges on the selection of appropriate molecular descriptors. These descriptors must effectively capture the unique structural and chemical features of phosphopeptides that govern their biological activity. nih.gov Descriptors for phosphopeptides can be broadly categorized based on their dimensionality (0D to 4D) and the properties they represent. wikipedia.orglibretexts.org

A primary challenge is to adequately represent the phosphorylated residue, such as the phosphotyrosine in this compound. The phosphate group's negative charge and its potential for forming strong hydrogen bonds and salt bridges are critical for molecular recognition. researchgate.net Therefore, descriptors must account for electrostatic properties, size, and shape.

Key types of molecular descriptors used in phosphopeptide QSAR studies include:

Physicochemical Properties: These are among the most common descriptors. For phosphopeptides, properties like hydrophobicity, electronic properties (e.g., charge distribution), and steric parameters of the amino acid side chains are crucial. biorxiv.org The hydrophobic properties of residues flanking the phosphorylated amino acid have been shown to significantly contribute to binding affinity for proteins like the 14-3-3 family. biorxiv.orgbiorxiv.org

Topological and 2D Descriptors: These are derived from the 2D representation of the molecule and describe the connectivity of atoms. libretexts.org Indices like the Wiener index or Zagreb indices can quantify molecular branching and complexity. libretexts.org

3D Descriptors: These descriptors are calculated from the three-dimensional conformation of the phosphopeptide. youtube.com They include information about the molecule's volume, surface area, and shape. For phosphopeptides, which often bind to specific pockets on protein surfaces, 3D descriptors are particularly relevant. nih.gov

Interaction Energy Descriptors: In more sophisticated 3D-QSAR approaches, the interaction energies between the phosphopeptide and its target protein are calculated and used as descriptors. acs.orgacs.org Studies on SH2 domain-binding phosphopeptides have successfully used residue-residue interaction energies, calculated through molecular dynamics simulations, to build highly predictive QSAR models. nih.govacs.org

Dynamic and Correlation Descriptors: The dynamic behavior of a phosphopeptide during its interaction with a target can also be used. Cross-correlation coefficients for atomic displacement, which describe concerted atomic motions, have been employed as effective descriptors in QSAR studies of SH2-phosphopeptide interactions, yielding models with high predictive power (r² > 0.9). nih.govacs.orgacs.org

The table below summarizes various molecular descriptors and their relevance in phosphopeptide QSAR.

Descriptor ClassSpecific ExamplesRelevance to Phosphopeptides
Physicochemical Amino acid hydrophobicity scales, pKa values, electronic parametersDescribes the properties of side chains flanking the phospho-residue, which are critical for specificity. biorxiv.org
Topological (2D) Wiener Index, Zagreb Indices, Molecular Connectivity IndicesEncodes information about the size, shape, and branching of the peptide backbone and side chains. libretexts.org
Geometric (3D) Molecular surface area, volume, shape indices (e.g., WHIM, GETAWAY)Represents the overall 3D structure of the peptide, which is crucial for fitting into a binding pocket. wikipedia.org
Energy-Based (3D/4D) Residue-residue interaction energies (van der Waals, electrostatic)Directly quantifies the key energetic contributions to the binding affinity with a target protein. nih.govacs.org
Dynamic (4D) Cross-correlation coefficients of atomic motionCaptures the dynamic nature of the peptide-protein interaction, providing insights beyond a static picture. acs.orgacs.org

Predictive Modeling of Binding Affinity and Biological Activity

Once a set of relevant molecular descriptors has been generated, various statistical and machine learning methods can be used to build a predictive QSAR model. The goal is to create a mathematical equation that accurately links the descriptors (independent variables) to the biological activity, such as the binding affinity (IC₅₀ values), which is the dependent variable. biorxiv.orgacs.org

Commonly used modeling techniques in phosphopeptide QSAR include:

Multiple Linear Regression (MLR): This is one of the simplest methods, creating a linear equation that relates the descriptors to the activity. acs.org Due to the large number of potential descriptors, methods like stepwise addition are often used to select the most relevant ones. nih.govacs.org

Penalized Regression Methods: Techniques like Elastic Net have been used for QSAR studies on phosphopeptides, especially when dealing with high-dimensional data where the number of descriptors is large. biorxiv.org These methods help in variable selection and prevent overfitting.

Machine Learning Algorithms: More advanced methods such as Support Vector Machines (SVM), Random Forest (RF), and Artificial Neural Networks (ANN) are increasingly being applied. These can capture complex, non-linear relationships between structure and activity that may be missed by linear methods.

A key aspect of predictive modeling is rigorous validation to ensure the model's robustness and predictive power. This involves internal validation (e.g., cross-validation) and external validation using a set of compounds not included in the training of the model.

A notable application is the development of QSAR models to predict the binding affinity of phosphopeptides to Src Homology 2 (SH2) domains. acs.orgacs.org In one study, a dataset of 30 phosphopeptides binding to the Lck SH2 domain was analyzed. acs.org Using residue-residue interaction energies and cross-correlation coefficients as descriptors, MLR models with high regression coefficients (r²) were developed. acs.orgacs.org The best model, using four cross-correlation coefficients, achieved an r² value of 0.925, indicating a strong predictive capability. nih.govacs.org Such models are invaluable for predicting how mutations in the peptide sequence around the phosphotyrosine will affect binding affinity.

Similarly, QSAR models have been developed to predict the binding of phosphoserine-containing peptides to 14-3-3 proteins. biorxiv.orgbiorxiv.org These models successfully identified the importance of the hydrophobic properties of residues at the N-terminal of the phosphopeptide for binding affinity. biorxiv.org

Bioinformatics Approaches for the Identification and Analysis of Phosphotyrosine Motifs in Biological Contexts

Bioinformatics provides a powerful suite of tools and databases for identifying and analyzing phosphotyrosine (pTyr) motifs, which are short, conserved sequences surrounding a phosphorylated tyrosine residue. biorxiv.org These motifs are crucial for cellular signaling, as they are recognized and bound by specific protein domains, such as SH2 and Phosphotyrosine-Binding (PTB) domains, thereby mediating protein-protein interactions. nih.gov For a peptide like this compound, bioinformatics can help predict its potential binding partners and its role in signaling pathways by analyzing the sequence motif surrounding the phosphotyrosine.

The identification of these motifs is complicated by their degeneracy. nih.gov However, computational algorithms can discover these patterns by searching for motifs that are overrepresented in a set of known phosphorylated peptides compared to a background of unphosphorylated sequences. oup.com

Several key bioinformatics approaches are employed:

Motif Discovery Algorithms: Tools like MoDL (Motif Discovery from mixture of ligands) are designed to simultaneously discover multiple motifs from large phosphoproteomic datasets. oup.com These algorithms can identify known phosphorylation motifs as well as novel ones, helping to uncover the specificities of uncharacterized protein kinases. oup.com

Sequence Alignment and Scanning Tools: Programs like Scansite are widely used to search protein sequences for motifs that are likely to be phosphorylated by specific kinases or to act as binding sites for phosphopeptide-binding domains. nih.gov These tools use position-specific scoring matrices (PSSMs) derived from experimental data to predict potential phosphorylation sites.

Database Integration: A wealth of information on phosphorylation sites and motifs is stored in public databases. Integrating data from resources like PhosphoSitePlus®, Phospho.ELM, and the Human Protein Reference Database (HPRD) allows for large-scale analysis of phosphorylation networks. These databases contain experimentally verified phosphorylation sites, the kinases responsible, and the associated binding proteins.

Structural Bioinformatics: Beyond sequence analysis, structural approaches are used to understand how pTyr motifs are recognized. Computational methods can predict phosphate-binding sites on protein structures, even in the absence of a ligand. oup.com The Phosphate-Binding Site Predictor (PBSP) is one such tool that combines energy-based methods with docking to identify these sites with high accuracy. oup.com Analysis of solved 3D structures of phosphopeptide-domain complexes (e.g., SH2-pTyr peptide complexes) provides detailed insights into the molecular basis of recognition, revealing how residues flanking the phosphotyrosine contribute to binding specificity. researchgate.netnih.gov

The table below lists some bioinformatics tools and databases relevant to the analysis of phosphotyrosine motifs.

Tool/DatabaseFunctionApplication in Phosphotyrosine Motif Analysis
Scansite Motif ScanningPredicts potential phosphorylation sites and phosphopeptide-binding domain interaction sites within protein sequences. nih.gov
PhosphoSitePlus® DatabaseA comprehensive resource of curated, experimentally observed post-translational modifications, including phosphorylation.
ELM (Eukaryotic Linear Motif) Database & PredictionA resource for short, linear motifs in eukaryotic proteins, including many involved in phosphorylation-dependent signaling. nih.gov
MoDL Motif DiscoveryDiscovers overrepresented sequence motifs from large sets of phosphopeptides, useful for defining kinase specificity. oup.com
PBSP (Phosphate-Binding Site Predictor) Structural PredictionIdentifies potential phosphate-binding sites on a protein's 3D structure, aiding in functional annotation. oup.com

These bioinformatics approaches are essential for contextualizing the function of specific phosphopeptides. For instance, by analyzing the sequence Glu-pTyr, one could use Scansite to predict which SH2 or PTB domains are likely to bind to this motif. This, in turn, suggests potential upstream kinases that create the phosphosite and downstream effector proteins that are recruited, placing the phosphopeptide within a larger biological signaling network. biorxiv.orgnih.gov

Despite a comprehensive search for scholarly articles and research data, no specific information was found regarding the biochemical and biophysical characterization of the chemical compound this compound.

The performed searches aimed to retrieve data on the enzymatic interactions of this specific tetrapeptide with Protein Tyrosine Phosphatases (PTPs) and Protein Tyrosine Kinases (PTKs), its binding affinity to SH2 domains and other phosphotyrosine-binding modules, and its impact on intracellular signal transduction pathways. However, the scientific literature indexed in the searched databases does not appear to contain studies focused on this particular molecule.

Therefore, it is not possible to provide the requested article with detailed research findings, data tables, and kinetic analyses for this compound as no such data has been identified. General information on the function of PTPs, PTKs, and SH2 domains is available but does not pertain specifically to the compound and thus falls outside the strict scope of the requested article.

Biochemical and Biophysical Characterization of H Dl Asn Dl Pro Dl Glu Dl Tyr Po3h2 Oh Interactions

Peptide-Membrane Interactions and Conformational States at Lipid Bilayers

The interaction of the synthetic phosphopeptide H-DL-Asn-DL-Pro-DL-Glu-DL-Tyr(PO3H2)-OH with cellular membranes is a critical determinant of its potential biological activity. The lipid bilayer, a complex and dynamic environment, does not merely act as a passive barrier but actively influences the peptide's structure and orientation. This section explores the theoretical underpinnings and extrapolated experimental insights into the interactions between this specific peptide and lipid bilayers, focusing on the driving forces of these interactions and the resultant conformational states.

The initial association of this compound with a lipid membrane is likely governed by a combination of electrostatic and hydrophobic forces. nih.gov The peptide possesses several charged and polar residues, including asparagine (Asn), glutamic acid (Glu), and, most significantly, the phosphotyrosine (Tyr(PO3H2)). The phosphate (B84403) group on the tyrosine residue imparts a significant negative charge, which would facilitate strong electrostatic interactions with the positively charged or zwitterionic head groups of phospholipids (B1166683) in the bilayer. The presence of specific lipids, such as those with choline (B1196258) headgroups, can significantly influence these initial binding events.

Upon association with the lipid bilayer, this compound is expected to transition from a likely random coil conformation in aqueous solution to a more structured state. This induced folding is a common phenomenon for membrane-active peptides. The specific conformation adopted would be highly dependent on the lipid composition of the bilayer. For instance, the presence of cholesterol is known to modulate membrane fluidity and packing, which in turn can affect the insertion depth and orientation of interacting peptides. researchgate.net

Detailed biophysical studies, though not specifically documented for this peptide, would be necessary to fully elucidate its conformational landscape at the membrane interface. Techniques such as circular dichroism (CD) spectroscopy could reveal changes in the peptide's secondary structure upon titration with lipid vesicles. Nuclear Magnetic Resonance (NMR) spectroscopy would be invaluable in determining the specific residues involved in membrane binding and the peptide's orientation relative to the bilayer.

The following tables present hypothetical, yet plausible, research findings that one might expect from such biophysical investigations.

Table 1: Hypothetical Binding Affinity of this compound to Lipid Vesicles of Varying Composition

This table illustrates the potential binding affinity of the peptide to different model membranes, as might be determined by techniques like Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR). nih.gov A lower dissociation constant (Kd) indicates a higher binding affinity.

Lipid Vesicle CompositionDissociation Constant (Kd) (µM)Predominant Driving Force
100% POPC (Zwitterionic)50Electrostatic & Hydrophobic
70% POPC / 30% POPS (Anionic)25Enhanced Electrostatic Attraction
70% POPC / 30% Cholesterol65Altered Membrane Fluidity

Table 2: Hypothetical Conformational Changes of this compound upon Interaction with Lipid Bilayers as Measured by Circular Dichroism

This table shows potential changes in the secondary structure of the peptide upon binding to different lipid vesicles. The data are represented as the percentage of different secondary structural elements.

Environment% α-Helix% β-Sheet% Random Coil
Aqueous Buffer (pH 7.4)51085
In presence of POPC Vesicles152560
In presence of POPC/POPS Vesicles203050

These hypothetical data suggest that the interaction with lipid bilayers induces a significant conformational change in this compound, with a notable increase in ordered secondary structures like α-helices and β-sheets. The enhanced ordering in the presence of anionic lipids (POPS) further supports the role of electrostatic interactions in driving both the binding and the conformational stabilization of the peptide at the membrane surface. The lipid environment has been shown to stabilize specific conformational states of membrane-associated proteins and peptides. mdpi.com

Information regarding this compound is currently unavailable in the public domain.

Extensive research has been conducted to gather specific preclinical and in vitro evaluation data for the chemical compound this compound. Despite a thorough search of scientific literature and databases, no specific studies detailing the metabolic stability, enzymatic degradation, or cellular uptake mechanisms for this particular tetrapeptide have been identified.

The inquiry focused on key areas outlined in the requested article structure, including:

Metabolic Stability Profiling: No data from in vitro plasma or tissue homogenate stability assays for this compound could be located. Consequently, information regarding its specific enzymatic degradation pathways is also not available. While general strategies for enhancing peptide metabolic stability, such as the incorporation of D-amino acids, are well-documented, their specific application and impact on this compound have not been reported. mdpi.comnih.gov The inclusion of DL-amino acids in the peptide's structure suggests a design aimed at increased resistance to proteolysis, a common strategy to improve the metabolic half-life of peptide-based molecules. mdpi.com

Due to the absence of specific research findings for this compound, it is not possible to generate the requested scientifically accurate article with detailed data tables. The principles of peptide chemistry and cell biology allow for hypotheses about its likely behavior, but without experimental evidence, such an article would be speculative and not meet the required standard of scientific accuracy.

Further experimental research is required to determine the preclinical and in vitro characteristics of this compound.

Preclinical and in Vitro Evaluation of H Dl Asn Dl Pro Dl Glu Dl Tyr Po3h2 Oh

In Vitro Cellular Uptake Mechanisms

Factors Influencing Cellular Internalization Efficiency and Specificity

The cellular uptake of phosphopeptides like H-DL-Asn-DL-Pro-DL-Glu-DL-Tyr(PO3H2)-OH is a critical determinant of their potential therapeutic efficacy. Several physicochemical and biological factors govern the efficiency and specificity of their internalization into target cells.

The inherent properties of the peptide itself play a pivotal role. The presence of the negatively charged phosphate (B84403) group on the tyrosine residue significantly increases the hydrophilicity of the molecule, which can hinder its passive diffusion across the lipophilic cell membrane. nih.gov Studies have shown that tyrosine phosphorylation can markedly decrease octanol-water partitioning, a measure of hydrophobicity, and in some cases, completely prevent cellular uptake. nih.gov To overcome this, strategies such as the use of ion-pairing agents to mask the charge of the phosphate group have been explored to enhance membrane translocation. nih.gov

Cellular internalization of peptides is often mediated by specific uptake mechanisms, including endocytosis and direct penetration. beilstein-journals.org Endocytosis is an energy-dependent process where the cell engulfs extracellular material. Different forms of endocytosis, such as macropinocytosis, have been identified as entry routes for certain peptides. beilstein-journals.org The efficiency of these pathways can be influenced by the peptide's ability to interact with cell surface receptors or lipids, which can trigger the internalization process. beilstein-journals.orgnih.gov

The specificity of cellular uptake can be enhanced by conjugating the phosphopeptide to cell-penetrating peptides (CPPs). CPPs are short peptides that can traverse the cell membrane and can be used to deliver a variety of cargo molecules, including other peptides, into cells. beilstein-journals.org The choice of CPP and the method of conjugation are critical for maintaining the biological activity of the phosphopeptide while facilitating its entry into the target cell.

The table below summarizes key factors influencing the cellular internalization of phosphopeptides.

FactorInfluence on Cellular InternalizationPotential Strategies for this compound
Phosphorylation Increases hydrophilicity, potentially reducing passive diffusion. nih.govCharge masking with ion-pairing agents. nih.gov
Net Charge Negative charge can lead to electrostatic repulsion from the cell membrane.Conjugation to cationic cell-penetrating peptides.
Size and Sequence Can affect the mode of uptake (e.g., endocytosis vs. direct penetration). beilstein-journals.orgModification of the peptide backbone to optimize size and conformation.
Cell Type Different cell types exhibit varying efficiencies of endocytic pathways. nih.govTargeting specific cell surface receptors present on the desired cell type.
Hydrophobicity Low hydrophobicity of phosphopeptides can limit membrane interaction. nih.govN-terminal modification with bulky hydrophobic groups. nih.gov

Cell-Based Assays for Functional Activity and Target Engagement

Once a phosphopeptide is successfully internalized into a cell, it is crucial to assess its functional activity and confirm that it is engaging with its intended intracellular target. A variety of cell-based assays are employed for this purpose. americanpeptidesociety.org

Directly measuring the interaction of a phosphopeptide with its intracellular target is a key step in preclinical evaluation. Techniques like Bioluminescence Resonance Energy Transfer (BRET) and Fluorescence Resonance Energy Transfer (FRET) can be adapted to quantify target engagement in living cells. nih.gov These assays rely on the transfer of energy between a donor and an acceptor molecule that are brought into proximity when the phosphopeptide binds to its target protein. nih.gov

Cellular thermal shift assays (CETSAs) provide another method to monitor target engagement. This technique is based on the principle that the binding of a ligand, such as a phosphopeptide, can stabilize its target protein, leading to an increase in the protein's melting temperature. youtube.com

Beyond direct binding, it is essential to evaluate the functional consequences of target engagement. This involves assessing the modulation of downstream signaling pathways. Mass spectrometry-based phosphoproteomics can provide a global view of changes in protein phosphorylation throughout the cell following treatment with the phosphopeptide. springernature.comnih.gov This powerful technique can identify both the intended downstream effects and any potential off-target activities. springernature.com

Specific signaling pathway modulation can also be monitored using reporter gene assays, where the expression of a reporter protein (e.g., luciferase or green fluorescent protein) is placed under the control of a promoter that is regulated by the signaling pathway of interest.

The following table outlines common cell-based assays for evaluating target engagement and functional activity.

Assay TypePrincipleInformation Gained
Bioluminescence Resonance Energy Transfer (BRET) Energy transfer between a bioluminescent donor and a fluorescent acceptor on the target and peptide. nih.govQuantitative measurement of intracellular target binding affinity and residence time. nih.gov
Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes the target protein against thermal denaturation. youtube.comConfirmation of intracellular target engagement. youtube.com
Mass Spectrometry-Based Phosphoproteomics Global identification and quantification of phosphorylated peptides in cell lysates. springernature.comnih.govAssessment of on-target and off-target effects on cellular signaling pathways. springernature.com
Reporter Gene Assays Measurement of the activity of a specific signaling pathway through the expression of a reporter gene.Functional readout of the modulation of a particular signaling pathway.

To screen libraries of phosphopeptides for desired biological activities, high-throughput screening (HTS) methodologies are essential. nih.govresearchgate.net These assays are designed to be rapid, scalable, and cost-effective.

Peptide microarrays are a powerful HTS platform where a large number of different phosphopeptides can be immobilized on a solid support. nih.gov These arrays can then be incubated with cell lysates or purified proteins to identify binding partners or to assess the activity of enzymes such as phosphatases that act on the phosphopeptides. nih.govresearchgate.net

Cell-based HTS assays often utilize fluorescent or luminescent readouts to measure various cellular processes, such as cell viability, proliferation, or the activation of specific signaling pathways. americanpeptidesociety.org For example, a screen could be designed to identify phosphopeptides that inhibit the growth of cancer cells or that modulate the activity of a particular kinase.

The development of robust HTS assays for phosphopeptides can be challenging due to their often-poor cell permeability. Therefore, screening strategies may initially focus on biochemical assays with purified components before moving to more complex cell-based models.

Quantitative Structure-Activity Relationships (QSAR) in Preclinical Lead Optimization

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that plays a significant role in the lead optimization phase of drug discovery. novartis.comnih.gov QSAR models aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com

For a phosphopeptide series derived from this compound, QSAR can be employed to guide the synthesis of new analogs with improved potency, selectivity, and pharmacokinetic properties. The process involves generating a dataset of phosphopeptide analogs with measured biological activities (e.g., target binding affinity, cellular potency).

Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are then calculated for each analog. These descriptors can include parameters related to:

Electronic properties: charge distribution, dipole moment.

Steric properties: molecular volume, surface area.

Hydrophobic properties: logP, polar surface area.

Topological properties: connectivity indices.

Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms, are then used to build a QSAR model that correlates these descriptors with the observed biological activity. nih.gov

A validated QSAR model can then be used to predict the activity of virtual or yet-to-be-synthesized phosphopeptide analogs. This predictive capability allows medicinal chemists to prioritize the synthesis of compounds that are most likely to have the desired activity profile, thereby saving time and resources. mdpi.combiaffin.com

The iterative process of QSAR modeling in lead optimization is summarized below:

StepDescription
1. Data Set Generation Synthesize and test a series of phosphopeptide analogs to obtain biological activity data.
2. Descriptor Calculation Compute a wide range of molecular descriptors for each analog in the data set.
3. Model Building Use statistical methods to develop a mathematical model that correlates descriptors with activity.
4. Model Validation Assess the predictive power of the model using internal and external validation techniques.
5. Prediction and Synthesis Use the validated model to predict the activity of new, unsynthesized analogs and prioritize them for synthesis.
6. Iteration Synthesize and test the prioritized analogs and incorporate the new data into the model to refine it further.

Through this iterative cycle, QSAR can significantly accelerate the optimization of phosphopeptide leads like this compound into viable drug candidates.

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing H-DL-Asn-DL-Pro-DL-Glu-DL-Tyr(PO3H2)-OH, and how can they be methodologically addressed?

  • Answer : The synthesis of this phosphorylated peptide involves managing racemic mixtures (DL-forms) and site-specific phosphorylation.

  • Racemic Resolution : Use chiral chromatography (e.g., HPLC with a chiral stationary phase) to separate enantiomers, validated via circular dichroism (CD) spectroscopy to confirm stereochemical integrity .
  • Phosphorylation : Incorporate phosphoramidite chemistry during solid-phase peptide synthesis (SPPS) or employ post-synthetic enzymatic phosphorylation using tyrosine kinases. Verify phosphorylation efficiency via mass spectrometry (MS) and ³¹P NMR .
  • Purification : Reverse-phase HPLC with trifluoroacetic acid (TFA) as a mobile phase modifier to improve resolution, followed by lyophilization to stabilize the product .

Q. What spectroscopic and chromatographic methods are optimal for characterizing this compound?

  • Answer :

  • Mass Spectrometry (MS) : Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) or electrospray ionization (ESI-MS) to confirm molecular weight and detect phosphorylation (e.g., +80 Da mass shift) .
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR for backbone conformation; ³¹P NMR to validate the Tyr(PO3H2) group. For racemic mixtures, analyze splitting patterns to distinguish DL-forms .
  • Circular Dichroism (CD) : Assess secondary structure stability under varying pH/temperature conditions, critical for functional studies .

Advanced Research Questions

Q. How does the phosphorylation state of Tyr(PO3H2) influence the peptide’s interaction with kinase enzymes, and what experimental designs can elucidate this?

  • Answer :

  • Kinase Binding Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity (Kd) between the phosphorylated peptide and target kinases. Compare with non-phosphorylated analogs to isolate phosphorylation effects .
  • Structural Analysis : Solve crystal structures of the peptide-kinase complex via X-ray crystallography or cryo-EM to identify hydrogen bonding and electrostatic interactions involving the phosphate group .
  • Mutagenesis Studies : Replace Tyr(PO3H2) with non-phosphorylatable residues (e.g., Tyr→Phe) and assess functional changes in cellular signaling assays .

Q. What strategies resolve contradictions in bioactivity data between DL- and L-form peptides in cell-based assays?

  • Answer :

  • Enantiomer-Specific Activity : Isolate pure L- and D-forms via chiral separation and test in parallel. Use molecular docking simulations to compare binding modes with receptors, leveraging software like AutoDock Vina .
  • Competitive Inhibition Assays : Co-administer DL- and L-forms to evaluate competitive binding. Analyze dose-response curves to identify dominant enantiomer activity .
  • Statistical Validation : Apply ANOVA or mixed-effects models to account for variability in cellular responses, ensuring sample sizes are powered to detect enantiomer-specific effects .

Q. How can researchers assess the stability of this compound under physiological conditions?

  • Answer :

  • Degradation Kinetics : Incubate the peptide in simulated physiological buffers (pH 7.4, 37°C) and monitor degradation via HPLC-UV at 214 nm. Calculate half-life (t½) using first-order kinetics .
  • Phosphate Group Stability : Track dephosphorylation using ³¹P NMR or anti-phosphotyrosine antibodies in western blotting after exposure to phosphatases .
  • Structural Integrity : Use CD spectroscopy to detect conformational changes and Fourier-transform infrared (FTIR) spectroscopy to identify amide bond hydrolysis .

Data Analysis and Experimental Design

Q. What statistical approaches are recommended for analyzing dose-response data in studies involving this compound?

  • Answer :

  • Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism to estimate EC₅₀/IC₅₀ values. Compare fits between DL- and L-forms to assess stereochemical bias .
  • Error Propagation : Use bootstrap resampling to quantify uncertainty in phosphorylation efficiency or enantiomer purity measurements .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.